![molecular formula C21H26N2O4S B5790970 N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5790970.png)
N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
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Overview
Description
The compound "N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide" appears to be related to various research studies exploring the synthesis and biological activities of sulfonamide-based compounds. These studies often investigate the potential pharmacological properties of sulfonamide derivatives due to their broad therapeutic applications.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the creation of a sulfonyl group attached to an aromatic or heteroaromatic ring. The process can vary depending on the target compound's specific structure and desired functional groups. For example, Grimwood et al. (2011) described the pharmacological characterization of a κ-opioid receptor antagonist with a detailed synthesis pathway, highlighting the complexity and specificity required in synthesizing these compounds (Grimwood et al., 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including potential compounds similar to the one , is critical in determining their biological activity and selectivity. Crystal structure analysis, as described by Wang and He (2011) for a related compound, offers insights into the compound's molecular conformation, intermolecular interactions, and potential binding mechanisms (Wang & He, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-20-8-4-3-7-19(20)22-21(24)14-11-17-9-12-18(13-10-17)28(25,26)23-15-5-6-16-23/h3-4,7-10,12-13H,2,5-6,11,14-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSKLNLKSBSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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